molecular formula C11H23N3O3 B1230842 (2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid CAS No. 57418-10-7

(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid

Katalognummer: B1230842
CAS-Nummer: 57418-10-7
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: NDOWXWDOFPVCLO-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid is a synthetic polymer derived from glutamine, an amino acid. This compound is notable for its unique properties, which make it useful in various scientific and industrial applications. It is a type of polyglutamylation, a posttranslational modification that adds glutamates on glutamate residues in the form of conjugated peptide chains .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid can be synthesized through the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using diethylamine as an initiator . The reaction conditions typically involve maintaining a controlled temperature and concentration of the monomer and initiator to achieve the desired molecular weight and polymer properties.

Industrial Production Methods

Industrial production of poly(diethylaminoethylglutamine) often involves microbial fermentation processes. For example, Bacillus amyloliquefaciens can be engineered to enhance the intracellular synthesis of glutamate, which is then polymerized to form the desired compound . This method is advantageous due to its scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield poly(diethylaminoethylglutamine) derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the polymer chain .

Wissenschaftliche Forschungsanwendungen

(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of poly(diethylaminoethylglutamine) involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can modify proteins through polyglutamylation, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid can be compared with other similar compounds such as:

These compounds share some functional similarities but differ in their specific chemical structures and properties, making poly(diethylaminoethylglutamine) unique in its applications and effectiveness.

Eigenschaften

CAS-Nummer

57418-10-7

Molekularformel

C11H23N3O3

Molekulargewicht

245.32 g/mol

IUPAC-Name

(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C11H23N3O3/c1-3-14(4-2)8-7-13-9(11(16)17)5-6-10(12)15/h9,13H,3-8H2,1-2H3,(H2,12,15)(H,16,17)/t9-/m0/s1

InChI-Schlüssel

NDOWXWDOFPVCLO-VIFPVBQESA-N

SMILES

CCN(CC)CCNC(CCC(=O)N)C(=O)O

Isomerische SMILES

CCN(CC)CCN[C@@H](CCC(=O)N)C(=O)O

Kanonische SMILES

CCN(CC)CCNC(CCC(=O)N)C(=O)O

Synonyme

poly(DEAE-glutamine)
poly(diethylaminoethylglutamine)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.